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molecular formula C11H13NO2 B2436317 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 597562-79-3

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B2436317
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357717B2

Procedure details

BF3 etherate (30.5 g; 2 equiv.) was first added dropwise to a solution of methyl quinoline-7-carboxylate (20.1 g; 1 equiv.) in 200 ml of methanol. Sodium cyanoboro-hydride (13.5 g; 2 equiv.) was then added in portions. The resulting reaction mixture was stirred for 20 minutes at room temperature and heated overnight at reflux (70-80° C.). When the conversion was complete, the reaction mixture was cooled to room temperature, the solvent was removed under reduced pressure and the residue was taken up in 300 ml of water and extracted 3× with EtOAc. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure, and the crude product was recrystallised from isopropanol. Methyl 1,2,3,4-tetrahydro-quinoline-7-carboxylate (14 g; 67.3%) was obtained in the form of a colorless solid.
Name
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:13]=2)[CH:8]=[CH:7][CH:6]=1.C([BH3-])#N.[Na+]>CO>[NH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:13]=2)[CH2:8][CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
20.1 g
Type
reactant
Smiles
N1=CC=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (70-80° C.)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallised from isopropanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1CCCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 67.3%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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